molecular formula C12H12Cl2N2 B14603558 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole CAS No. 61019-64-5

1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole

Katalognummer: B14603558
CAS-Nummer: 61019-64-5
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: ZZKNAGHWOADPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group attached to a propyl chain, which is further connected to an imidazole ring. The unique structure of this compound imparts it with distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole typically involves the reaction of 2,4-dichlorophenylacetonitrile with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then subjected to purification processes, including recrystallization and chromatography, to obtain the pure compound .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antifungal and antibacterial agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its antifungal activity, the compound inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole stands out due to its unique combination of a dichlorophenyl group and an imidazole ring, which imparts it with distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

61019-64-5

Molekularformel

C12H12Cl2N2

Molekulargewicht

255.14 g/mol

IUPAC-Name

1-[2-(2,4-dichlorophenyl)propyl]imidazole

InChI

InChI=1S/C12H12Cl2N2/c1-9(7-16-5-4-15-8-16)11-3-2-10(13)6-12(11)14/h2-6,8-9H,7H2,1H3

InChI-Schlüssel

ZZKNAGHWOADPTR-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.